molecular formula C36H52O3 B13971717 7-Oxo-5-stigmasten-3-beta-ol benzoate CAS No. 59157-67-4

7-Oxo-5-stigmasten-3-beta-ol benzoate

Katalognummer: B13971717
CAS-Nummer: 59157-67-4
Molekulargewicht: 532.8 g/mol
InChI-Schlüssel: RGBMKOCZANADPW-VRSBUTFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxo-5-stigmasten-3-beta-ol benzoate is a complex organic compound with a molecular formula of C36H52O3 It is a derivative of stigmastane, a type of steroid, and is characterized by the presence of a benzoate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-5-stigmasten-3-beta-ol benzoate typically involves the esterification of 7-Oxo-5-stigmasten-3-beta-ol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated purification systems to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

7-Oxo-5-stigmasten-3-beta-ol benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, altering the compound’s properties.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the benzoate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in the formation of different ester or amide derivatives.

Wissenschaftliche Forschungsanwendungen

7-Oxo-5-stigmasten-3-beta-ol benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 7-Oxo-5-stigmasten-3-beta-ol benzoate involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory and cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Stigmast-7-en-3-ol: A similar compound with a different functional group, known for its biological activities.

    Stigmast-4-en-6β-ol-3-one: Another derivative of stigmastane with distinct chemical properties and applications.

Uniqueness

7-Oxo-5-stigmasten-3-beta-ol benzoate is unique due to the presence of the benzoate ester group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other stigmastane derivatives.

Eigenschaften

CAS-Nummer

59157-67-4

Molekularformel

C36H52O3

Molekulargewicht

532.8 g/mol

IUPAC-Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C36H52O3/c1-7-25(23(2)3)14-13-24(4)29-15-16-30-33-31(18-20-36(29,30)6)35(5)19-17-28(21-27(35)22-32(33)37)39-34(38)26-11-9-8-10-12-26/h8-12,22-25,28-31,33H,7,13-21H2,1-6H3/t24-,25-,28+,29-,30+,31+,33+,35+,36-/m1/s1

InChI-Schlüssel

RGBMKOCZANADPW-VRSBUTFNSA-N

Isomerische SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C

Kanonische SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.